molecular formula C19H19N3O4S B2639760 Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate CAS No. 341966-63-0

Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2639760
CAS No.: 341966-63-0
M. Wt: 385.44
InChI Key: BMVHXXHDGCUUBY-UHFFFAOYSA-N
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Description

Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thieno[2,3-b]pyridine core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives with different substituents. Examples include:

Uniqueness

What sets Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple scientific fields.

Properties

IUPAC Name

ethyl 4-methoxy-3-[(phenylmethoxyamino)methylideneamino]thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-3-25-19(23)17-16(15-14(24-2)9-10-20-18(15)27-17)21-12-22-26-11-13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVHXXHDGCUUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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